molecular formula C12H20N2 B1273858 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine CAS No. 690632-77-0

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine

Cat. No. B1273858
CAS RN: 690632-77-0
M. Wt: 192.3 g/mol
InChI Key: RMANVGUXWRCNTE-UHFFFAOYSA-N
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Description

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine, also known as 4-Methyl-2,5-dimethylpyrrole (4-Me-2,5-dimethylpyrrole), is a heterocyclic organic compound that has been the subject of scientific research for many years. It is a highly versatile molecule that has been used in a variety of applications, ranging from pharmaceuticals to synthetic organic chemistry. In

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those similar in structure to 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations reveal that these compounds exhibit significant adsorption behaviors and inhibition efficiencies, potentially making them useful in protecting metal surfaces against corrosion (Kaya et al., 2016).

Synthetic Bacteriochlorins

Research into synthetic bacteriochlorins has incorporated structures similar to this compound. These compounds are of interest for their potential in tailoring the spectral properties of near-infrared absorbers, which can be utilized in various photophysical and photochemical applications (Reddy et al., 2013).

Antimicrobial Agents

A series of thiazolidinone derivatives, including molecules structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds highlight the potential of piperidine derivatives in developing new antimicrobial agents (Patel et al., 2012).

Cancer Research

Compounds with structures akin to this compound have been investigated in the context of cancer research. For instance, specific derivatives have shown promise as inhibitors of Aurora kinase, a protein known to play a role in the progression of cancer (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

Research has also focused on the molecular interactions of compounds structurally similar to this compound. These studies provide insights into how such molecules interact with specific receptors, which is critical in drug design and development (Shim et al., 2002).

Future Directions

The future directions for research involving “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine” could include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .

Biochemical Analysis

Biochemical Properties

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These interactions suggest that this compound could be a potential candidate for antibacterial and antitubercular therapies .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . This compound also affects cell signaling pathways and gene expression, making it a valuable tool for studying cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. Molecular docking studies have revealed that this compound binds to the active sites of enoyl ACP reductase and DHFR enzymes . These interactions lead to the inhibition of these enzymes, which in turn affects bacterial growth and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antitubercular activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity against mammalian cell lines . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of enoyl ACP reductase affects fatty acid synthesis, while its interaction with DHFR influences folate metabolism . These interactions highlight the compound’s role in modulating key metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

properties

IUPAC Name

4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-4,12-13H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMANVGUXWRCNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384656
Record name 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690632-77-0
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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